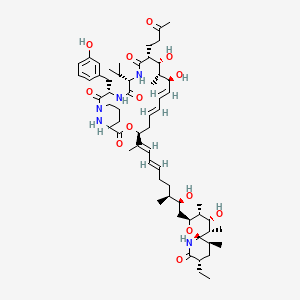

Sanglifehrin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Sanglifehrin A is a polyketide natural product known for its potent inhibition of cyclophilins and its immunosuppressive activity . It was first isolated and characterized from the fermentation of Streptomyces species A92-308110 by JJ Sanglier and T Fehr in 1999 . This compound has a unique chemical structure that distinguishes it from other immunosuppressive agents such as cyclosporin A .

準備方法

Synthetic Routes and Reaction Conditions: Sanglifehrin A is produced through a complex biosynthetic pathway involving a modular type I polyketide synthase and a non-ribosomal peptide synthetase . The biosynthesis incorporates phenylalanine, which is later converted by a hydroxylase to meta-tyrosine . The detailed synthetic routes and reaction conditions for laboratory synthesis are intricate and involve multiple steps of organic synthesis, including cyclization and hydroxylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species under controlled conditions to optimize yield and purity . The fermentation process is followed by extraction and purification steps to isolate the compound in its active form .

化学反応の分析

反応の種類: サンライフリンAは、以下を含む様々な化学反応を受けます。

酸化: サンライフリンAは、酸化されて異なる誘導体となり、生物活性が異なる場合があります.

一般的な試薬と条件:

酸化剤: 使用される一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります.

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です.

置換試薬: 置換反応には、様々なハロゲン化剤と求核剤が使用されます.

主要な生成物: これらの反応から生成される主要な生成物には、酸化、還元、置換されたサンライフリンA誘導体があり、それぞれ潜在的に独自の生物活性を持っています .

4. 科学研究への応用

サンライフリンAは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Sanglifehrin A has a wide range of scientific research applications, including:

作用機序

サンライフリンAは、シクロフィリンAに結合し、そのペプチジルプロリルイソメラーゼ活性を阻害することにより、その効果を発揮します . シクロスポリンAとは異なり、サンライフリンAはカルシニューリンのホスファターゼ活性には影響を与えません . 代わりに、ラパマイシンの作用に類似して、T細胞のIL-2依存性増殖とサイトカイン産生を阻害します . このユニークな作用機序により、サンライフリンAは、T細胞の活性化と免疫応答を研究するための貴重なツールとなっています .

類似の化合物:

シクロスポリンA: 両方の化合物はシクロフィリンAに結合しますが、サンライフリンAは異なる化学構造と作用機序を持っています.

FK506 (タクロリムス): FK506はFK506結合タンパク質に結合しますが、サンライフリンAはシクロフィリンAに結合します.

ラパマイシン: サンライフリンAとラパマイシンはどちらもIL-2依存性T細胞増殖を阻害しますが、異なる分子標的と経路を介して行われます.

ユニークさ: サンライフリンAは、カルシニューリンの活性を阻害することなくシクロフィリンAを阻害する能力と、ユニークな化学構造により、他の免疫抑制剤とは一線を画しています . この独自の作用機序は、免疫調節と潜在的な治療的応用に関する新しい洞察を提供します .

類似化合物との比較

Cyclosporin A: Both compounds bind to cyclophilin A, but Sanglifehrin A has a distinct chemical structure and mechanism of action.

FK506 (Tacrolimus): FK506 binds to FK506 binding protein, whereas this compound binds to cyclophilin A.

Uniqueness: this compound’s unique chemical structure and its ability to inhibit cyclophilin A without affecting calcineurin activity set it apart from other immunosuppressive agents . This distinct mechanism of action provides new insights into immune regulation and potential therapeutic applications .

特性

分子式 |

C60H91N5O13 |

|---|---|

分子量 |

1090.4 g/mol |

IUPAC名 |

(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |

InChI |

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |

InChIキー |

ONJZYZYZIKTIEG-CFBQITSMSA-N |

SMILES |

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

異性体SMILES |

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

正規SMILES |

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

同義語 |

sanglifehrin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。